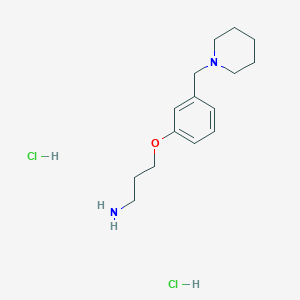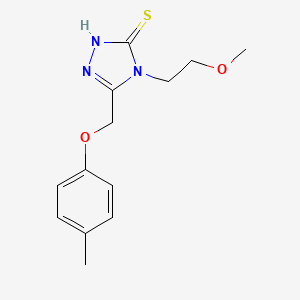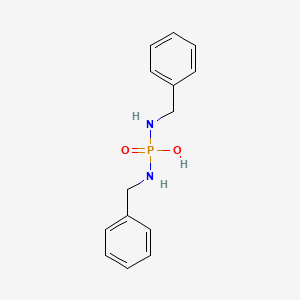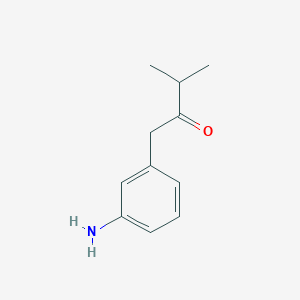
1-(3-Aminophenyl)-3-methylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminophenyl)-3-methylbutan-2-one is an organic compound that features an aminophenyl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-3-methylbutan-2-one can be achieved through several methods. One common approach involves the reaction of 3-aminophenylboronic acid with 3-methyl-2-butanone under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Aminophenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aminophenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Aminophenyl)-3-methylbutan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminophenyl)-3-methylbutan-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Aminophenyl)benzonitrile: Shares the aminophenyl group but has a different backbone structure.
1-(3-Aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-phenylurea: Contains a similar aminophenyl group but is part of a pyrazole structure.
Uniqueness
1-(3-Aminophenyl)-3-methylbutan-2-one is unique due to its specific combination of the aminophenyl group and the butanone backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
1-(3-aminophenyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C11H15NO/c1-8(2)11(13)7-9-4-3-5-10(12)6-9/h3-6,8H,7,12H2,1-2H3 |
Clave InChI |
TZBYTOWCLOOERG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CC1=CC(=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



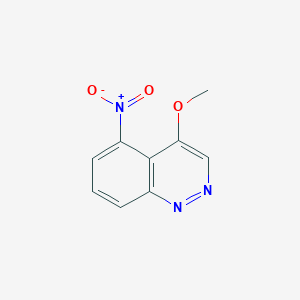
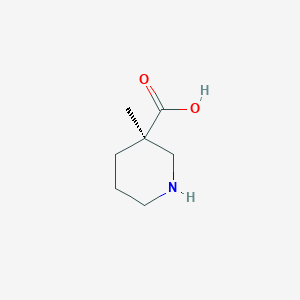
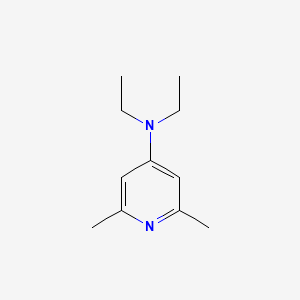
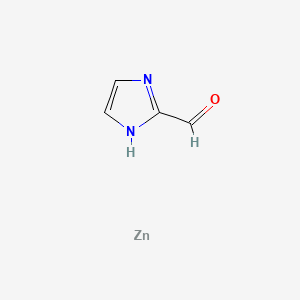
![1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11764433.png)
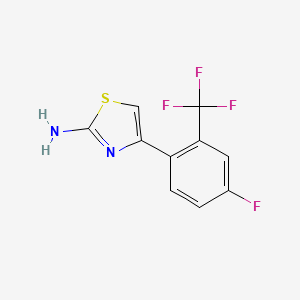
![4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B11764452.png)
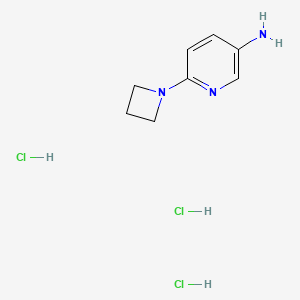
![(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine](/img/structure/B11764487.png)

